molecular formula C8H13NO4 B6305652 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide CAS No. 912545-51-8

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

Cat. No.: B6305652
CAS No.: 912545-51-8
M. Wt: 187.19 g/mol
InChI Key: FIXDIFPJOFIIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is a chemical compound with the molecular formula C8H13NO4. It is a member of the N-acyl-amino acid family and is known for its role in various biochemical processes. The compound features a hydroxy group, an oxo group, and a butanamide backbone, making it a versatile molecule in chemical synthesis and biological applications.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-butanoyl-DL-homoserine lactone (3-OH-C4-DL-Hsl) are gram-negative bacteria . This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Mode of Action

3-OH-C4-DL-Hsl acts as a small diffusible signaling molecule . It is involved in quorum sensing, a process that allows bacteria to sense and respond to cell population density by gene regulation . When the concentration of 3-OH-C4-DL-Hsl reaches a threshold, it induces changes in gene expression and cellular metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-OH-C4-DL-Hsl are primarily related to quorum sensing . Quorum sensing controls various physiological activities in bacteria, such as virulence, biofilm formation, and antibiotic production . The compound’s influence on these pathways can lead to significant downstream effects, including changes in bacterial behavior and community structure .

Pharmacokinetics

As a small and diffusible molecule, it is likely to have good bioavailability .

Result of Action

The action of 3-OH-C4-DL-Hsl results in significant molecular and cellular effects. It can regulate virulence, prevent infection, and promote the formation of biofilms . These effects can significantly impact the behavior and survival of bacterial communities .

Action Environment

The action, efficacy, and stability of 3-OH-C4-DL-Hsl can be influenced by various environmental factors. For instance, the compound is stable for at least 2 years when stored at -20°C and should be protected from light and moisture . Furthermore, the effectiveness of quorum sensing and, therefore, the impact of 3-OH-C4-DL-Hsl can be influenced by factors such as bacterial population density and the presence of other signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide typically involves the reaction of 3-hydroxybutanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobutyrolactone under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-(2-oxooxolan-3-yl)butanamide.

    Reduction: Formation of 3-hydroxy-N-(2-hydroxyoxolan-3-yl)butanamide.

    Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Plays a role in quorum sensing and cell-to-cell communication in bacteria.

    Medicine: Investigated for its potential antimicrobial properties and its role in inhibiting biofilm formation.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
  • 3-Hydroxy-N-(2-oxooxolan-3-yl)hexanamide
  • N-Butanoyl-L-homoserine lactone

Uniqueness

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in quorum sensing make it a valuable compound in both research and industrial applications.

Biological Activity

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide, also known as C4-HSL, is a compound that has garnered attention due to its potential biological activities, particularly in the field of quorum sensing (QS) and its implications for microbial communication. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by its unique oxolan structure, which plays a crucial role in its biological interactions. The molecular formula is C8H13NO3 with a molecular weight of approximately 173.19 g/mol. The presence of the hydroxy and oxo groups enhances its reactivity and interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects is through modulation of quorum sensing pathways in bacteria. Quorum sensing is a communication system used by bacteria to coordinate group behaviors based on population density. This compound acts as an autoinducer, influencing gene expression related to virulence and biofilm formation.

Key Mechanisms:

  • Inhibition of Virulence Factors : Research indicates that C4-HSL can inhibit virulence factors in various bacterial strains, particularly in Pseudomonas aeruginosa. By disrupting QS signaling, it reduces the expression of genes responsible for biofilm formation and pathogenicity .
  • Biofilm Disruption : The compound enhances the efficacy of antibiotics like aztreonam against biofilms formed by Pseudomonas aeruginosa, making it a potential candidate for combination therapies .

Research Findings

Numerous studies have investigated the biological activity of 3-hydroxy-N-(2-oxooxolan-3-y)butanamide, highlighting its potential therapeutic applications.

Table 1: Summary of Research Findings

StudyFindingsBacterial StrainMethodology
Ortori et al. (2011)Inhibition of AHL-regulated genesPseudomonas aeruginosaMolecular docking and bioassays
Liu et al. (2019)Enhanced aztreonam efficacy against biofilmsClinical isolates from COPD patientsIn vitro assays
PMC9531014 (2022)Reduction of virulence factors in clinical isolatesPseudomonas aeruginosaInfection model using Galleria mellonella

Case Studies

  • Case Study on Biofilm Disruption : A study conducted on the effectiveness of C4-HSL in disrupting biofilms formed by Pseudomonas aeruginosa showed that treatment with this compound significantly reduced biofilm biomass compared to untreated controls. This suggests its potential use in treating chronic infections associated with biofilms.
  • Clinical Implications : In clinical isolates from patients with respiratory infections, C4-HSL demonstrated significant antivirulence activity, suggesting that it could serve as a novel therapeutic agent in managing infections caused by multidrug-resistant bacteria .

Applications

The biological activity of 3-hydroxy-N-(2-oxooxolan-3-y)butanamide opens up various avenues for research and application:

  • Antimicrobial Therapy : It can be developed as an adjunct therapy to enhance the effectiveness of existing antibiotics against resistant strains.
  • Quorum Sensing Inhibitors : As a QS inhibitor, it has potential applications in controlling bacterial infections without exerting selective pressure that leads to resistance.
  • Research Tool : It serves as a valuable tool for studying bacterial communication and behavior.

Properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXDIFPJOFIIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925385
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126049-72-7
Record name N-(3-Hydroxybutanoyl)homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.